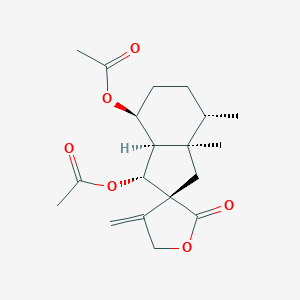
4-Fluorobenzylamine
Vue d'ensemble
Description
4-Fluorobenzylamine is used as a potassium channel blocking agent. It is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Synthesis Analysis
A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzylamine is C7H8FN . The molecular weight is 125.14 . The InChI key is IIFVWLUQBAIPMJ-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . It is an important building block for the synthesis of 18F-labeled compounds .Physical And Chemical Properties Analysis
4-Fluorobenzylamine is a clear, colorless to light yellow liquid . The refractive index is 1.5115 - 1.5155 @20°C .Applications De Recherche Scientifique
Potassium Channel Blocking Agent
Scientific Field
Application Summary
4-Fluorobenzylamine is used as a potassium channel blocking agent . Potassium channels play a key role in maintaining the electrical activity of cells, and blocking these channels can have various effects, such as altering the excitability of neurons .
Methods of Application
While the exact methods of application are not specified in the sources, typically, these types of compounds are applied to cells in a controlled laboratory setting, often in solution .
Results or Outcomes
The specific outcomes of using 4-Fluorobenzylamine as a potassium channel blocking agent are not detailed in the sources. However, generally, blocking potassium channels can alter the electrical activity of cells .
Synthesis of Tris-Iron (III) Chelates of 3-Hydroxy-4-Pyridinone Ligands
Scientific Field
Application Summary
4-Fluorobenzylamine is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates are often studied for their potential applications in areas like medicine and environmental remediation .
Methods of Application
The specific methods of synthesis are not provided in the sources. However, typically, such syntheses involve carefully controlled reactions in a laboratory setting .
Results or Outcomes
The specific outcomes of this synthesis are not detailed in the sources. However, the creation of new chelates can open up possibilities for new applications in various fields .
Synthesis of 18F-Labeled Compounds
Scientific Field
Application Summary
4-Fluorobenzylamine reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . It is an important building block for the synthesis of 18F-labeled compounds .
Results or Outcomes
The specific outcomes of this synthesis are not detailed in the sources. However, 18F-labeled compounds are often used in positron emission tomography (PET) imaging, a type of medical imaging .
Synthesis of PET Radiotracers
Scientific Field
Application Summary
4-Fluorobenzylamine is used in the synthesis of PET (Positron Emission Tomography) radiotracers . PET is a type of imaging test that helps reveal how tissues and organs are functioning .
Methods of Application
The synthesis of 4-[18F]fluorobenzylamine is achieved by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile . This approach could successfully be extended to borohydride exchange resin (BER), enabling a viable option for use in automated syntheses .
Results or Outcomes
The synthesis of 4-[18F]fluorobenzylamine provides a versatile building block for the preparation of PET radiotracers . The specific outcomes of this synthesis are not detailed in the sources .
Synthesis of Prosthetic Groups
Scientific Field
Application Summary
4-Fluorobenzylamine is used for the synthesis of thiol group-reactive prosthetic groups . These groups can be used for peptide and protein labeling .
Methods of Application
The synthesis involves the use of 4-[18F]fluorobenzylamine to create 4-[18F]fluorobenzyl-2-bromoacetamide ([18F]FBBA) and 4-[18F]fluorobenzylamidopropionyl maleimide ([18F]FBAPM) .
Results or Outcomes
[18F]FBBA and [18F]FBAPM were obtained in radiochemical yields of 75% and 55%, respectively . The feasibility of using [18F]FBAPM as a novel prosthetic group for peptide and protein labeling was demonstrated with cysteine-containing tripeptide glutathione (GSH) .
Labeling of Oligodesoxynucleotide
Scientific Field
Application Summary
4-Fluorobenzylamine is used for the labeling of a fully phosphorothioated 20mer oligodesoxynucleotide (ODN) .
Methods of Application
The specific methods of labeling are not provided in the sources .
Results or Outcomes
The specific outcomes of this labeling are not detailed in the sources . However, the labeling of ODNs can be useful in various research applications .
Synthesis of Prosthetic Groups
Results or Outcomes
[18F]FBBA and [18F]FBAPM were obtained in radiochemical yields of 75% and 55%, respectively . The feasibility of using [18F]FBAPM as a novel prosthetic group for peptide and protein labeling was demonstrated with cysteine-containing tripeptide glutathione (GSH) . [18F]FBBA was used for labeling of a fully phosphorothioated 20mer oligodesoxynucleotide (ODN) .
Textured Perovskite/Silicon Tandem Solar Cells
Scientific Field
Application Summary
4-Fluorobenzylamine hydroiodide is used in the fabrication of textured perovskite/silicon tandem solar cells . These cells are expected to achieve maximum light capture at the lowest cost, potentially exhibiting the best power conversion efficiency .
Methods of Application
The fabrication involves a hybrid evaporation-solution process . The additive 4-fluorobenzylamine hydroiodide (F-PMAI) is introduced to the organic salts to facilitate the conformal growth of high-quality perovskite films .
Results or Outcomes
The perovskite/silicon tandem solar cells achieved a champion efficiency of 30.05% based on a silicon thin film tunneling junction . The devices exhibit excellent long-term thermal and light stability without encapsulation .
Safety And Hazards
4-Fluorobenzylamine is considered hazardous. It is a combustible liquid and causes severe skin burns and eye damage. It may also cause respiratory irritation .
Relevant Papers The paper “Synthesis and application of 4-[18F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers” discusses a novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated syntheses .
Propriétés
IUPAC Name |
(4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059698 | |
| Record name | Benzenemethanamine, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | 4-Fluorobenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20039 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Fluorobenzylamine | |
CAS RN |
140-75-0 | |
| Record name | 4-Fluorobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorobenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














